molecular formula C27H45N3O2S B14725443 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea CAS No. 6299-33-8

1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea

Cat. No.: B14725443
CAS No.: 6299-33-8
M. Wt: 475.7 g/mol
InChI Key: VVRFTFNDFMVCQJ-QUPMIFSKSA-N
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Description

1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzo[1,3]dioxole moiety linked to an octadecylthiourea group through a methyleneamino bridge, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea typically involves a multi-step process. One common method includes the reaction of benzo[1,3]dioxole-5-carbaldehyde with octadecylamine to form an intermediate Schiff base. This intermediate is then reacted with thiourea under controlled conditions to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their function and leading to therapeutic effects. The compound’s ability to form stable complexes with metal ions also plays a role in its activity, particularly in coordination chemistry .

Comparison with Similar Compounds

  • 1-(Benzo[1,3]dioxol-5-ylmethyl)-3-octadecylthiourea
  • 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-hexadecylthiourea
  • 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-dodecylthiourea

Uniqueness: 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea stands out due to its long octadecyl chain, which imparts unique hydrophobic properties and enhances its interaction with lipid membranes. This makes it particularly useful in applications requiring amphiphilic compounds .

Properties

CAS No.

6299-33-8

Molecular Formula

C27H45N3O2S

Molecular Weight

475.7 g/mol

IUPAC Name

1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-octadecylthiourea

InChI

InChI=1S/C27H45N3O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28-27(33)30-29-22-24-18-19-25-26(21-24)32-23-31-25/h18-19,21-22H,2-17,20,23H2,1H3,(H2,28,30,33)/b29-22+

InChI Key

VVRFTFNDFMVCQJ-QUPMIFSKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCNC(=S)N/N=C/C1=CC2=C(C=C1)OCO2

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=S)NN=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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